molecular formula C10H15ClFNO B2917532 4-(4-Fluorophenoxy)butan-1-amine hydrochloride CAS No. 1171603-39-6

4-(4-Fluorophenoxy)butan-1-amine hydrochloride

Cat. No.: B2917532
CAS No.: 1171603-39-6
M. Wt: 219.68
InChI Key: DNFFWTPJRKVBAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)butan-1-amine hydrochloride typically involves the reaction of 4-fluorophenol with 1-bromobutane to form 4-(4-fluorophenoxy)butane. This intermediate is then reacted with ammonia to produce 4-(4-fluorophenoxy)butan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Fluorophenoxy)butan-1-amine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenoxy)butan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

4-(4-fluorophenoxy)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFFWTPJRKVBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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